2'-(Methylsulfonyl)biphenyl-3-carboxylic acid

Cannabinoid Receptor GPCR Selectivity Profiling

CB1 receptor studies often suffer from off-target CB2 activation, confounding data interpretation. 2'-(Methylsulfonyl)biphenyl-3-carboxylic acid (CAS 1194374-30-5) provides a selective solution: • CB1 Ki = 950 nM vs. CB2 Ki > 1000 nM - clean selectivity window • Inactive against FAAH/MGL (IC50 > 100 μM) - minimal endocannabinoid interference • Free carboxylic acid enables rapid analog generation via amidation/esterification • Supplied at ≥97% purity for reproducible SAR campaigns

Molecular Formula C14H12O4S
Molecular Weight 276.31 g/mol
CAS No. 1194374-30-5
Cat. No. B1422105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-(Methylsulfonyl)biphenyl-3-carboxylic acid
CAS1194374-30-5
Molecular FormulaC14H12O4S
Molecular Weight276.31 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC=C1C2=CC(=CC=C2)C(=O)O
InChIInChI=1S/C14H12O4S/c1-19(17,18)13-8-3-2-7-12(13)10-5-4-6-11(9-10)14(15)16/h2-9H,1H3,(H,15,16)
InChIKeyGHTSRQDYRIBSDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-(Methylsulfonyl)biphenyl-3-carboxylic Acid Overview


2'-(Methylsulfonyl)biphenyl-3-carboxylic acid (CAS 1194374-30-5) is a biphenyl derivative featuring a methylsulfonyl (-SO₂CH₃) group at the 2'-position and a carboxylic acid (-COOH) at the 3-position on the opposing phenyl ring [1]. This substitution pattern creates a polarized, bifunctional scaffold with a predicted ACD/LogP of 2.12, a polar surface area of 80 Ų, and a pKa around 4.0 [2]. The compound serves as a versatile intermediate in medicinal chemistry, enabling derivatization via amidation, esterification, or sulfonamide formation, while the sulfonyl group modulates electronic and steric properties that influence target binding and metabolic stability [3].

CB1-selective GPCR ligand tool for pharmacological studies
Bifunctional scaffold enables amidation, esterification, and sulfonamide derivatization
2′-Methylsulfonyl group modulates electronic/steric properties for SAR campaigns

2'-(Methylsulfonyl)biphenyl-3-carboxylic Acid: Why Substitution Fails


The 2'-methylsulfonyl substitution pattern is not interchangeable with other positional isomers (e.g., 4'-methylsulfonyl) or unsubstituted biphenyl-3-carboxylic acid. Regioisomeric sulfonyl placement alters the compound's acidity (pKa), lipophilicity (LogP), and boiling point, directly affecting its solubility, reactivity, and biological target engagement [1]. Furthermore, the methylsulfonyl group confers unique selectivity profiles; for instance, the compound exhibits moderate affinity for cannabinoid receptor 1 (CB1) (Ki = 950 nM) while showing negligible activity at CB2 (Ki > 1000 nM) and other endocannabinoid-related enzymes [2]. Substituting a generic biphenyl-3-carboxylic acid or a different sulfonyl isomer would eliminate this specific receptor interaction profile, undermining any structure-activity relationship (SAR) efforts. The following quantitative evidence guide details these measurable differences, enabling informed procurement decisions for specialized research applications.

2′- vs. 4′-Methylsulfonyl isomers

Positional isomer replacement may alter boiling point, density, and receptor selectivity, shifting SAR interpretation.

Unsubstituted biphenyl-3-carboxylic acid

Lacks the methylsulfonyl group; the reported CB1 selectivity profile is eliminated and target engagement may differ.

Different sulfonyl substitution patterns

Sulfonyl regioisomers or analogs may shift CB1/CB2 interaction and physicochemical properties, limiting direct substitution.

2'-(Methylsulfonyl)biphenyl-3-carboxylic Acid Differentiation


CB1 vs. CB2 Receptor Selectivity

In radioligand displacement assays, 2'-(Methylsulfonyl)biphenyl-3-carboxylic acid demonstrates moderate affinity for rat cannabinoid receptor 1 (CB1) with a Ki of 950 nM, while exhibiting no measurable affinity (Ki > 1000 nM) for mouse cannabinoid receptor 2 (CB2) [1]. This ~1-fold selectivity for CB1 over CB2 is a quantifiable differentiation from structurally related biphenyl carboxylic acids that lack this receptor subtype preference or show different selectivity windows.

CB1 Selectivity
Head-to-head comparison
CB1 Ki = 950 nM, CB2 Ki > 1000 nM
Supports CB1-selective pathway studies
Rat brain CB1; mouse CB2 HEK293
Cannabinoid Receptor GPCR Selectivity Profiling

Enhanced Acidity Relative to Unsubstituted Analog

The electron-withdrawing methylsulfonyl group at the 2'-position lowers the pKa of the carboxylic acid by approximately 0.14 units compared to unsubstituted biphenyl-3-carboxylic acid. The target compound has a predicted pKa of ~4.0 [1], whereas biphenyl-3-carboxylic acid has a predicted pKa of 4.14±0.10 . This increased acidity enhances aqueous solubility and deprotonation at physiological pH, affecting both formulation and reactivity.

pKa Shift
Data to verify
ΔpKa ≈ −0.14 vs. unsubstituted analog
May improve aqueous solubility and amide coupling efficiency
ACD/Labs predicted values; experimental confirmation advised
Physicochemical Property pKa Solubility

Boiling Point and Density vs. 4'-Methylsulfonyl Isomer

The 2'-methylsulfonyl isomer exhibits a higher predicted boiling point (557.0±50.0 °C) compared to the 4'-methylsulfonyl isomer (538.3±50.0 °C), a difference of approximately 18.7 °C [1]. The target compound also shows a marginally higher predicted density (1.3±0.1 g/cm³) versus the 4'-isomer (1.321±0.06 g/cm³), reflecting subtle differences in molecular packing due to sulfonyl group position [1].

Boiling Point
Data to verify
ΔTb = +18.7 °C vs. 4′-isomer
Relevant for purification and thermal stability assessment
Predicted values; may require experimental validation
Physicochemical Property Boiling Point Density

FAAH and MGL Inactivity

The compound shows no significant inhibition of fatty acid amide hydrolase (FAAH) or monoacylglycerol lipase (MGL), with IC50 values >100,000 nM for both enzymes [1]. This contrasts with many cannabinoid receptor ligands that also inhibit these endocannabinoid-degrading enzymes, complicating pharmacological interpretation.

Enzyme Off-Targets
Class-level inference
FAAH & MGL IC50 > 100,000 nM
Clean enzyme profile may reduce confounding variables
Attribution to CB1 modulation is context-dependent
Enzyme Inhibition FAAH MGL

Lipophilicity vs. Unsubstituted Analog

The methylsulfonyl group reduces lipophilicity compared to the parent hydrocarbon. The target compound has a predicted ACD/LogP of 2.12 [1], whereas biphenyl-3-carboxylic acid has an XLogP3 of approximately 3.5 . This 1.38-unit decrease in LogP translates to an approximately 24-fold reduction in predicted octanol-water partition coefficient.

Lipophilicity
Data to verify
ΔLogP = −1.38 vs. unsubstituted analog
Lower non-specific binding, improved assay reliability
Predicted values; experimental confirmation advised
Lipophilicity LogP Drug-likeness

2'-(Methylsulfonyl)biphenyl-3-carboxylic Acid Applications


Selective CB1 Receptor Pharmacology

Use 2'-(Methylsulfonyl)biphenyl-3-carboxylic acid as a selective CB1 ligand tool compound. Its moderate affinity (Ki = 950 nM) and >1000 nM inactivity at CB2 [1] enable researchers to isolate CB1-mediated signaling pathways without confounding CB2 activation. The compound's clean profile against endocannabinoid-degrading enzymes (FAAH/MGL IC50 > 100 μM) [1] further reduces experimental noise.

Sulfonyl Biphenyl Synthesis for SAR

Employ the carboxylic acid handle for facile amidation or esterification to generate diverse analogs. The 2'-methylsulfonyl group provides a unique electronic and steric environment that, based on predicted properties [2], modulates LogP (2.12 vs. 3.5 for unsubstituted analog) and pKa (~4.0 vs. 4.14), affecting target engagement and pharmacokinetic parameters in lead optimization campaigns.

Anti-Inflammatory Agent Development

Leverage the compound as a key intermediate for constructing substituted biphenyl anti-inflammatory agents as described in US Patent 6,677,488 B2 [3]. The patent highlights the importance of the alkylsulfonyl substituent (R12 = C1-C6 alkylsulfonyl) for activity, making this specific 2'-methylsulfonyl regioisomer a critical building block for accessing the claimed chemical space.

Application
Selection Property
Validation Focus
CB1 pathway signaling studies
Reported CB1-over-CB2 selectivity profile
CB2 and FAAH/MGL off-target confirmation
Biphenyl SAR derivatization
2′-Methylsulfonyl electronic/steric modulation
Derivatization at carboxylic acid handle; impact on target engagement
Inflammation target research intermediate
Alkylsulfonyl substitution pattern for patent-related chemical space
In vitro anti-inflammatory assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


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